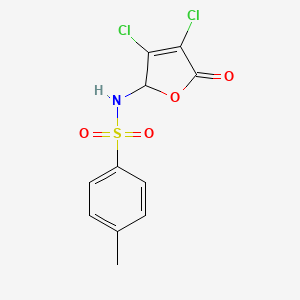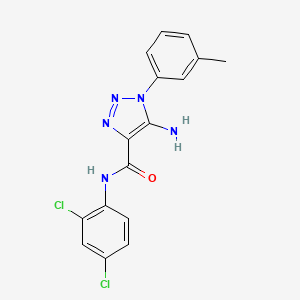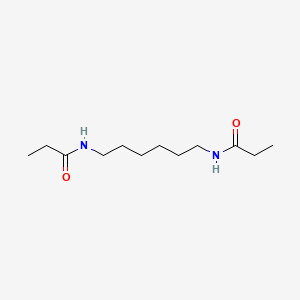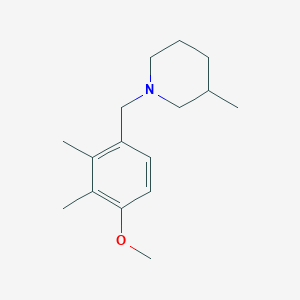
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DBFFT, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinones and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may exert its biological effects by interacting with various cellular targets. For example, it has been suggested that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It has also been proposed that 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one may interfere with the function of mitochondria, which are the energy-producing organelles within cells.
Biochemical and Physiological Effects:
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the expression of various genes involved in cell proliferation and differentiation. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to exhibit antioxidant activity, which may help to protect cells from oxidative stress and damage.
实验室实验的优点和局限性
One of the main advantages of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties, which makes it a versatile compound for studying various biological processes. However, one limitation of using 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
未来方向
There are several future directions for research on 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new synthetic methods for producing 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one and related compounds. Another area of interest is the investigation of the mechanism of action of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one in animal models and clinical trials, which may pave the way for its use as a therapeutic agent in humans.
合成方法
The synthesis of 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,6-dichlorobenzaldehyde, 2-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
科学研究应用
5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. 5-(2,6-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the process of programmed cell death. It has also been found to inhibit the growth of various types of fungi and bacteria, including Candida albicans and Staphylococcus aureus.
属性
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2FNOS2/c17-10-4-3-5-11(18)9(10)8-14-15(21)20(16(22)23-14)13-7-2-1-6-12(13)19/h1-8H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVNKHCMYXECMG-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)

![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)

![4-bromo-N-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5211809.png)
![(cyclopentylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5211822.png)

![2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5211833.png)